3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one
Description
3-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one is a hybrid heterocyclic compound featuring an indole-2-one core conjugated with a 4-nitrophenyl-substituted furan moiety via a methylidene bridge. Its synthesis typically involves condensation reactions between indole derivatives and nitro-substituted furan carbaldehydes, as exemplified in related compounds .
Properties
Molecular Formula |
C19H12N2O4 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H12N2O4/c22-19-16(15-3-1-2-4-17(15)20-19)11-14-9-10-18(25-14)12-5-7-13(8-6-12)21(23)24/h1-11H,(H,20,22) |
InChI Key |
HAOISBSLZUGOAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one typically involves the condensation of 5-(4-nitrophenyl)furan-2-carboxaldehyde with 2,3-dihydro-1H-indol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted furan and indole derivatives .
Scientific Research Applications
3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
Positional Isomers: Nitrophenyl Substitution Patterns
- (3Z)-3-{[5-(3-Nitrophenyl)Furan-2-yl]Methylidene}-1H-Indol-2-One (): This positional isomer substitutes the nitro group at the meta-position of the phenyl ring instead of the para-position. Such differences can influence solubility, crystallinity, and binding affinity in biological systems.
Substituent Variations on the Furan Ring
- 3-((5-Chlorofuran-2-yl)Methylene)Indolin-2-One ():
Replacing the 4-nitrophenyl group with a chlorine atom simplifies the electronic profile. The chloro substituent is less electron-withdrawing than nitro, which may reduce redox activity and alter pharmacokinetic properties (e.g., metabolic stability). However, chlorine’s lipophilicity could enhance membrane permeability.
Functional Group Modifications on the Aromatic Core
- (3Z)-3-[(4-Hydroxy-3-Methoxy-5-Methylphenyl)Methylidene]-2,3-Dihydro-1H-Indol-2-One ():
Substituting the nitro group with hydroxyl, methoxy, and methyl groups introduces hydrogen-bonding and steric effects. These electron-donating groups increase solubility in polar solvents but may reduce electrophilicity, impacting reactivity in catalytic or biological contexts.
Condensation Reactions
The target compound and its analogs are synthesized via acid- or base-catalyzed condensation. For example:
- 3-(1H-Indol-2-yl)-N′-[(E)-[5-(4-Nitrophenyl)Furan-2-yl]Methylidene]Acetohydrazide (): Synthesized via a three-step mechanochemical coupling of hydrazides and aldehydes, achieving 98% yield under optimized conditions. This contrasts with solution-phase methods for the target compound, which may require harsher conditions.
Multicomponent Reactions (MCRs)
MCRs are employed for furan-2(5H)-one derivatives, such as 4-(1H-Indol-3-yl)-5-(4-Methoxyphenyl)Furan-2(5H)-one (). While the target compound lacks the lactone ring, these methods highlight telescoped processes using indole, glyoxals, and Meldrum’s acid, adaptable for nitro-substituted analogs.
Anticancer Activity
- 3-(Furan-2-yl)Pyrazolyl Hybrid Chalcones ():
Compounds with nitro-substituted furans exhibit enhanced antiproliferative activity against cancer cell lines. The nitro group’s electron-withdrawing nature likely stabilizes charge-transfer interactions with cellular targets, a property shared with the target compound.
Data Tables
Table 2: Electronic Properties of Key Substituents
| Substituent | σₚ (Hammett Constant) | π (Lipophilicity) | Effect on Bioactivity |
|---|---|---|---|
| 4-Nitrophenyl | +1.27 | Moderate | Enhances redox activity |
| 3-Nitrophenyl | +1.43 | Moderate | Alters binding modes |
| Chloro | +0.23 | High | Increases lipophilicity |
Biological Activity
3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one is a complex organic compound classified as an indole derivative, notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one is C19H12N2O4, with a molecular weight of 332.31 g/mol. The compound features a furan ring substituted with a 4-nitrophenyl group, linked to an indole moiety via a methylene bridge. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H12N2O4 |
| Molecular Weight | 332.31 g/mol |
| Structural Features | Furan and indole moiety |
Synthesis
The synthesis typically involves the condensation of 5-(4-nitrophenyl)furan-2-carboxaldehyde with 2,3-dihydro-1H-indol-2-one under basic conditions, often utilizing sodium hydroxide or potassium carbonate in solvents like ethanol or methanol. The reaction conditions are critical for optimizing yield and purity, often requiring purification techniques such as recrystallization or chromatography .
Anticancer Properties
Research indicates that 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one exhibits significant anticancer activity. It has been shown to interfere with cell signaling pathways and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its effectiveness against human cancer cell lines such as HepG2 and MCF-7, with IC50 values indicating moderate to high cytotoxicity .
The compound's mechanism of action involves binding to specific molecular targets, modulating enzyme activity, and influencing cellular signaling pathways. It may inhibit the proliferation of cancer cells by disrupting critical processes involved in cell survival and growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also possess antimicrobial activity. While specific mechanisms remain under investigation, initial studies suggest it may inhibit the growth of various microbial strains .
Case Studies and Research Findings
- Cytotoxicity Studies : In a study assessing the cytotoxic effects on normal versus cancerous cell lines, the compound showed significantly lower toxicity towards normal cells (IC50 > 100 μg/ml), indicating its potential as a safer therapeutic option .
- Comparative Analysis : When compared to other indole derivatives, 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one exhibited superior activity against specific cancer cell lines, highlighting its unique structural advantages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
